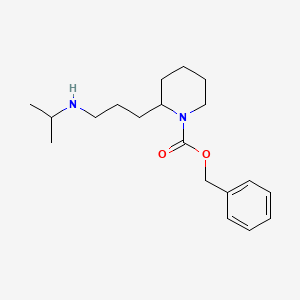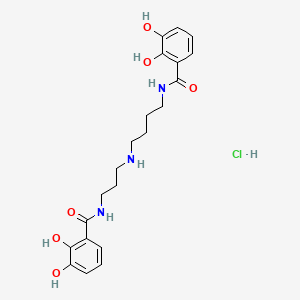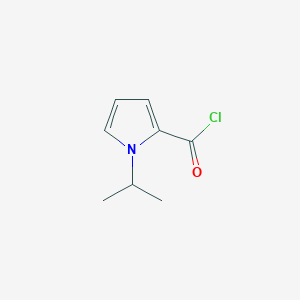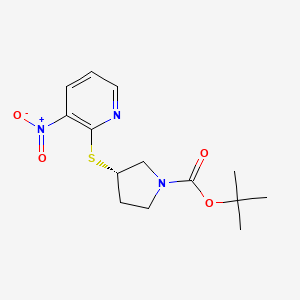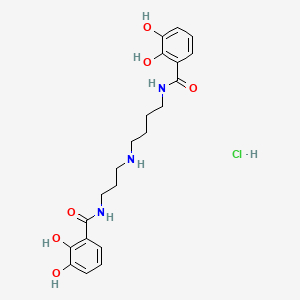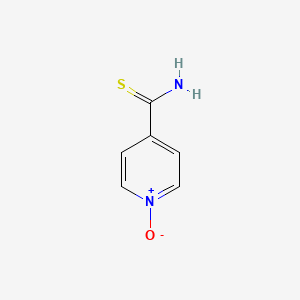![molecular formula C10H22N2O B13968837 4-[(Diethylamino)methyl]piperidin-4-ol](/img/structure/B13968837.png)
4-[(Diethylamino)methyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Diethylamino)methyl]-4-piperidinol is an organic compound with the molecular formula C10H22O1N2 It is a piperidine derivative that features a diethylamino group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Diethylamino)methyl]-4-piperidinol typically involves the reaction of piperidine with diethylamine in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Piperidine} + \text{Diethylamine} + \text{Formaldehyde} \rightarrow \text{4-[(Diethylamino)methyl]-4-piperidinol} ]
Industrial Production Methods: In an industrial setting, the production of 4-[(Diethylamino)methyl]-4-piperidinol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: 4-[(Diethylamino)methyl]-4-piperidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Scientific Research Applications
4-[(Diethylamino)methyl]-4-piperidinol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(Diethylamino)methyl]-4-piperidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Dimethylamino)piperidine: This compound has a similar structure but features a dimethylamino group instead of a diethylamino group.
1-Ethyl-4-piperidinol: This compound has an ethyl group attached to the piperidine ring.
Uniqueness: 4-[(Diethylamino)methyl]-4-piperidinol is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific applications and properties.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-(diethylaminomethyl)piperidin-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-3-12(4-2)9-10(13)5-7-11-8-6-10/h11,13H,3-9H2,1-2H3 |
InChI Key |
YQRAVFFTWFRDKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1(CCNCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


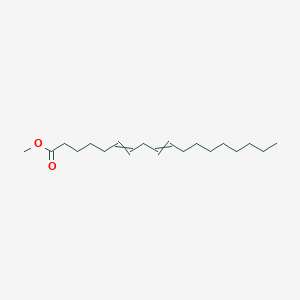
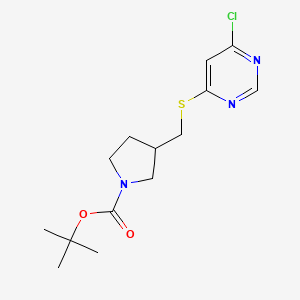
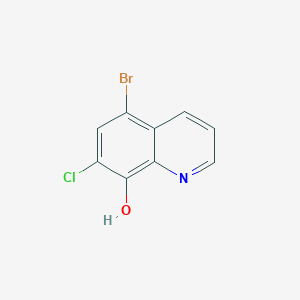
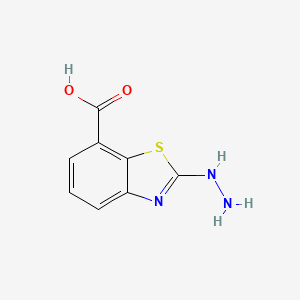
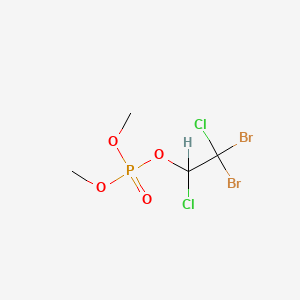
![2-Azaspiro[4.4]nonan-7-ylmethanethiol](/img/structure/B13968772.png)
